![molecular formula C10H9F2N3O B1488648 {1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1247218-98-9](/img/structure/B1488648.png)
{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol
Übersicht
Beschreibung
The compound “{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol” is a chemical compound with a complex structure . It is related to Fluconazole, a type of antifungal medication .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. One study describes the design and synthesis of novel 1H-1,2,4-triazole derivatives as Strigolactone Biosynthesis Inhibitors . Another study provides a detailed synthesis process of a similar compound .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups . The InChI code for this compound is 1S/C11H9F2N3O.CH4O3S/c12-8-1-2-9 (10 (13)3-8)11 (5-17-11)4-16-7-14-6-15-16;1-5 (2,3)4/h1-3,6-7H,4-5H2;1H3, (H,2,3,4) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The exact reactions would depend on the specific synthesis method used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 333.32 and a solid physical form . It is stored at room temperature in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Structural Characterization and Synthesis
- The compound, structurally related to triazoles, has been synthesized through various chemical reactions such as condensation, chlorination, and esterification. The structural confirmation of these compounds has been achieved through methods like IR, 1H NMR, and X-ray diffraction (Yan Shuang-hu, 2014).
Inverse “Click” Ligands and Complex Formation
- Triazolylmethylpyridine ligands, which are structurally related to the compound , have been utilized to synthesize rhenium(I) complexes. These complexes exhibit interesting electronic properties and have been analyzed using various spectroscopic and computational techniques (Christopher B. Anderson et al., 2013).
Crystallography and Molecular Structure
- Similar triazolylmethanol compounds have been synthesized and their crystal structures have been detailed, providing insights into molecular conformations and intermolecular interactions (Heng-Shan Dong & Guoyong Huo, 2009).
Computational Studies and UV-vis Spectra Investigations
- Computational methods like DFT and TD-DFT have been used to study the structural properties, molecular orbitals, and UV-vis spectra of triazolylmethanol derivatives. These studies help in understanding the electronic properties and the effects of solvent on these compounds (Tsang-Hsiu Wang, Hsing-Yu Chu, & I. Wang, 2014).
Catalysis and Cycloaddition Reactions
- Triazolylmethanol structures have been used to create ligands for catalytic applications. For instance, a tris(triazolyl)methanol-Cu(I) complex has shown to be highly active in catalyzing Huisgen 1,3-dipolar cycloadditions, indicating its potential in synthetic chemistry applications (Salih Ozcubukcu et al., 2009).
Anticancer Activity Evaluation
- Derivatives of triazolylmethanol have been synthesized and evaluated for their anticancer activities. These studies provide insights into the potential therapeutic applications of these compounds (Hong-Ru Dong & Jian-Guo Wu, 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
[1-[(2,4-difluorophenyl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3O/c11-8-2-1-7(10(12)3-8)4-15-5-9(6-16)13-14-15/h1-3,5,16H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQJQILHTOBPAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






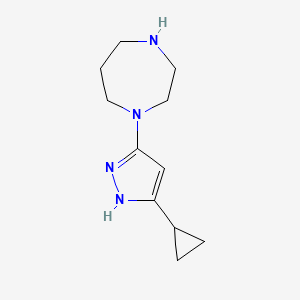
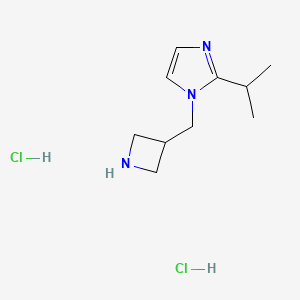

![2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488574.png)
![(1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1488577.png)
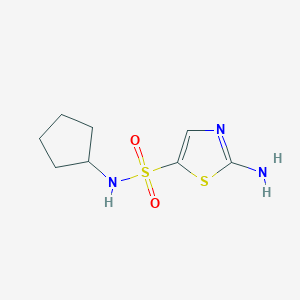

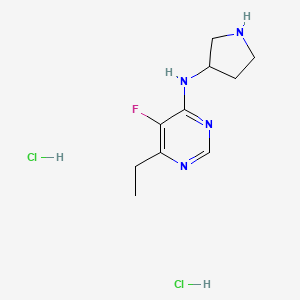
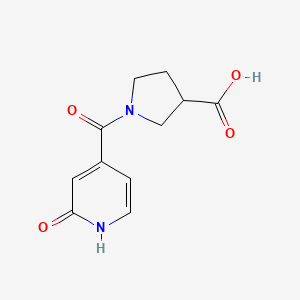
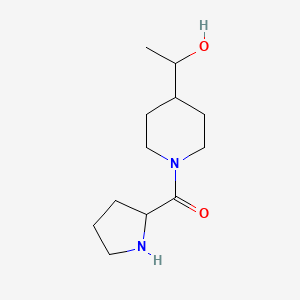
![3-Propoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1488588.png)